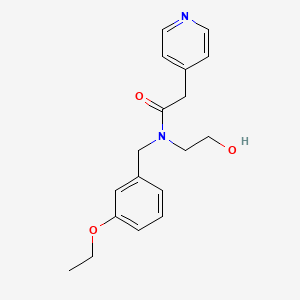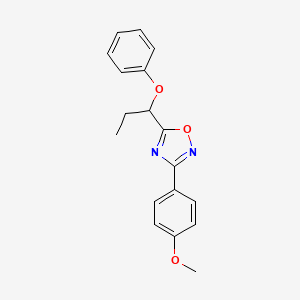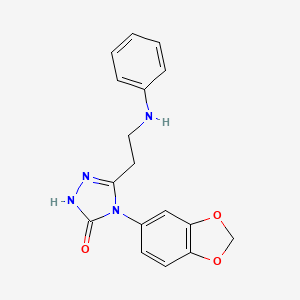![molecular formula C17H25BrN2O5 B4076792 1-[4-(4-Bromo-2-methylphenoxy)butyl]piperazine;oxalic acid](/img/structure/B4076792.png)
1-[4-(4-Bromo-2-methylphenoxy)butyl]piperazine;oxalic acid
Descripción general
Descripción
1-[4-(4-Bromo-2-methylphenoxy)butyl]piperazine;oxalic acid is a chemical compound that combines a piperazine derivative with oxalic acid This compound is of interest due to its unique structure, which includes a brominated phenoxy group and a piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Bromo-2-methylphenoxy)butyl]piperazine typically involves the following steps:
Bromination: The starting material, 2-methylphenol, is brominated to form 4-bromo-2-methylphenol.
Etherification: The brominated phenol is then reacted with 1,4-dibromobutane to form 4-(4-bromo-2-methylphenoxy)butane.
Piperazine Introduction: The resulting compound is then reacted with piperazine to form 1-[4-(4-bromo-2-methylphenoxy)butyl]piperazine.
Oxalic Acid Addition: Finally, oxalic acid is added to form the oxalate salt of the compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(4-Bromo-2-methylphenoxy)butyl]piperazine undergoes several types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The phenoxy and piperazine groups can undergo oxidation and reduction reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
1-[4-(4-Bromo-2-methylphenoxy)butyl]piperazine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It can be used to study the interactions of piperazine derivatives with biological targets.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 1-[4-(4-Bromo-2-methylphenoxy)butyl]piperazine involves its interaction with molecular targets such as enzymes or receptors. The brominated phenoxy group and piperazine ring can interact with specific sites on these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
1-[4-(2-Bromo-4-methylphenoxy)butyl]piperazine: Similar structure but with different bromination pattern.
1-[4-(4-Chloro-2-methylphenoxy)butyl]piperazine: Chlorine instead of bromine.
1-[4-(4-Bromo-2-ethylphenoxy)butyl]piperazine: Ethyl group instead of methyl.
Uniqueness
1-[4-(4-Bromo-2-methylphenoxy)butyl]piperazine is unique due to its specific bromination pattern and the presence of both a phenoxy group and a piperazine ring. This combination of features gives it distinct chemical and biological properties compared to similar compounds.
Propiedades
IUPAC Name |
1-[4-(4-bromo-2-methylphenoxy)butyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrN2O.C2H2O4/c1-13-12-14(16)4-5-15(13)19-11-3-2-8-18-9-6-17-7-10-18;3-1(4)2(5)6/h4-5,12,17H,2-3,6-11H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZVGBYKLMXZKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCCCCN2CCNCC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-(1-adamantyl)-4-allyl-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide](/img/structure/B4076709.png)
![2-(4-nitrophenyl)-N-[4-(phenylamino)phenyl]propanamide](/img/structure/B4076717.png)
![3-[(4-chloro-2-nitrophenyl)thio]-5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4076735.png)
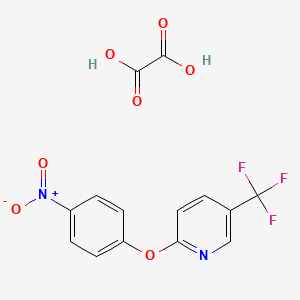
![2-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)isoxazolidine](/img/structure/B4076749.png)
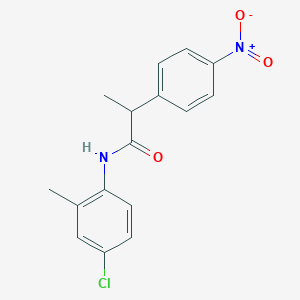
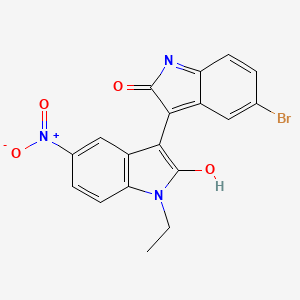
![1-[2-(4-Bromo-2,6-dimethylphenoxy)ethyl]azepane;oxalic acid](/img/structure/B4076764.png)
![1-[3-(4-Tert-butyl-2-chlorophenoxy)propyl]piperazine;hydrochloride](/img/structure/B4076767.png)
![N-[2-(2,6-dimethylpiperidine-1-carbonyl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B4076774.png)
![1-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperazine;oxalic acid](/img/structure/B4076797.png)
